1,3,5-Trinitrosobenzene
Description
Historical Context of Nitrosoaromatic Compounds
The study of C-nitroso compounds, where a nitroso group (-N=O) is directly attached to a carbon atom, dates back to 1874. acs.org Early research in this field was primarily focused on the synthesis of these compounds and their subsequent reactions. acs.org Chemists in the late 19th and early 20th centuries were faced with the challenge of understanding the structure of these molecules with limited experimental tools and theoretical frameworks. acs.org Among the first nitroso compounds to be synthesized and identified in 1874 were nitrosobenzene (B162901) and nitrosonaphthalene. acs.org
A particularly intriguing property of C-nitroso compounds that was quickly recognized is their color. acs.org In solution, these compounds are almost invariably described with colors ranging from blue to emerald green. acs.org However, in their crystalline state, some are colored while others are white, with the characteristic blue or green color only appearing upon dissolution or melting. acs.org This phenomenon led to early proposals of a monomer-dimer equilibrium to explain the color change. acs.orgat.ua The colored form was attributed to the monomer, while the colorless form was thought to be the dimer. at.ua It wasn't until 1950 that the first crystal structures of dimeric aromatic nitroso compounds, such as dimeric 2,4,6-tribromonitrosobenzene, were determined, confirming a trans arrangement of the phenyl groups relative to the nitrogen-nitrogen bond. acs.org
Significance within the Realm of C-Nitroso Chemistry
Aromatic C-nitroso compounds hold a significant place in organic chemistry due to their unique reactivity and properties. at.uacornell.edu Their chemistry serves as a model system for a variety of chemical phenomena, including solid-state reactions. at.ua The reversible dimerization of nitrosoarenes, which can be influenced by factors like temperature and light, provides a valuable model for studying the mechanisms of reactions in the solid state. at.ua
The nitroso group's reactivity is comparable to the carbonyl group. at.ua Nucleophilic addition to the nitroso group is mechanistically similar to additions to aldehydes, allowing for the formation of a diverse range of products from a single nitroso compound by varying the nucleophile. at.ua This reactivity gives nitroso compounds a special role in the design and synthesis of heterocyclic compounds. at.ua
The synthesis of aromatic nitroso compounds can be challenging, often requiring the development of specific methods to avoid over-oxidation or over-reduction. at.ua Common synthetic routes include the oxidation of primary amines, the reduction of nitro compounds, and the substitution of a functional group (like in organometallic compounds) with a nitroso group. nih.gov The renewed interest in C-nitroso compounds has been partly driven by their role in various biological metabolic processes. nih.gov
Overview of 1,3,5-Trinitrosobenzene in Contemporary Chemical Literature
In contrast to its well-studied analogue, 1,3,5-trinitrobenzene (B165232), the chemical compound this compound is not extensively documented in contemporary scientific literature. While the broader class of polynitrobenzene derivatives has been a subject of research, particularly for applications in energetic materials, the specific focus on this compound is limited. oup.comrsc.orgnih.gov
The synthesis of this compound has been mentioned in academic literature, indicating some level of scientific inquiry into this compound. For instance, a 2004 paper by O. R. Klyuchnikov is titled "Synthesis of this compound". researchgate.net However, the available abstract for this publication details the catalytic hydrogenation of 2,4,6-trinitrobenzoic acid to produce cyclohexane-1,3,5-trione (B11759072) trioxime in high yield, suggesting this trioxime as a potential precursor or intermediate. researchgate.net A comprehensive and detailed synthetic procedure for this compound and its subsequent characterization are not widely available in the public domain.
Due to the limited specific research and data available, a detailed profile of this compound's physical and chemical properties is not available in the current body of literature.
Structure
3D Structure
Properties
CAS No. |
787619-76-5 |
|---|---|
Molecular Formula |
C6H3N3O3 |
Molecular Weight |
165.11 g/mol |
IUPAC Name |
1,3,5-trinitrosobenzene |
InChI |
InChI=1S/C6H3N3O3/c10-7-4-1-5(8-11)3-6(2-4)9-12/h1-3H |
InChI Key |
RSIZOCDYNXIYSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N=O)N=O)N=O |
Origin of Product |
United States |
Synthetic Methodologies for 1,3,5 Trinitrosobenzene
Established Synthetic Pathways
The classical routes to aromatic C-nitroso compounds provide the foundational methods for synthesizing 1,3,5-trinitrosobenzene. researchgate.net These pathways involve the partial reduction of nitro groups or the oxidation of amino groups.
Reduction Strategies from Nitro-Precursors
The synthesis of this compound from its nitro-precursor, 1,3,5-trinitrobenzene (B165232), requires the selective partial reduction of the three nitro groups. This transformation is challenging because the reduction of aromatic nitro compounds tends to proceed through nitroso and hydroxylamine (B1172632) intermediates to the more stable corresponding amine. unimi.it
The general reduction pathway follows a sequence: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
Achieving the desired nitroso compound involves halting the reaction at the first stage, which requires carefully controlled conditions and specific reagents. While the complete reduction of 1,3,5-trinitrobenzene to 1,3,5-triaminobenzene is well-documented using various reducing agents and catalysts wikipedia.orglookchem.com, stopping the reaction at the this compound stage is a significant synthetic hurdle. Electrochemical methods have been investigated as a potential route for the controlled reduction of 1,3,5-trinitrobenzene, which may offer the selectivity needed to form the trinitroso derivative. lookchem.com
Oxidation Approaches from Amino-Precursors
The oxidation of the amino groups of 1,3,5-triaminobenzene presents a viable pathway to this compound. This method avoids the challenges of incomplete reduction associated with nitro-precursors. The synthesis of 1,3,5-triaminobenzene itself can be achieved via the reduction of 1,3,5-trinitrobenzene. wikipedia.orglookchem.com
Once the 1,3,5-triaminobenzene precursor is obtained, it can be oxidized to form the target trinitroso compound. Research has led to the development of procedures for preparing this compound, which has been examined for its properties as a vulcanizing agent for rubber composites. lookchem.comscispace.com The selection of the oxidizing agent is critical to prevent further oxidation to nitro compounds or the formation of other byproducts. Common oxidants for converting aromatic amines to nitroso compounds include Caro's acid (peroxymonosulfuric acid) and potassium permanganate (B83412) under controlled conditions.
Direct Nitrosation Techniques for Aromatic Systems
Direct nitrosation of an unsubstituted benzene (B151609) ring to yield this compound is not a feasible synthetic strategy. The nitroso group is deactivating, making subsequent substitutions difficult, and controlling the substitution pattern to achieve the 1,3,5-isomer is problematic.
However, starting with a highly activated benzene ring derivative, such as phloroglucinol (B13840) (1,3,5-trihydroxybenzene), offers a more plausible route. The hydroxyl groups strongly activate the ring towards electrophilic substitution at the ortho and para positions. A related synthesis involves the conversion of phloroglucinol to cyclohexane-1,3,5-trione (B11759072) trioxime, which is then oxidized to form 1,3,5-trinitrobenzene. researchgate.net This demonstrates the utility of phloroglucinol as a starting material for symmetrically trisubstituted benzene derivatives, suggesting its potential for direct trinitrosation under appropriate conditions.
Advanced Catalytic Syntheses
Modern synthetic chemistry increasingly relies on catalytic methods to improve selectivity, efficiency, and sustainability. For the synthesis of nitroso compounds, catalytic approaches focus on the selective transformation of functional groups.
Applications of Heterogeneous Catalysis in Nitroso Compound Formation
Heterogeneous catalysts are widely used in the hydrogenation of aromatic nitro compounds. unimi.itmdpi.com Catalytic systems based on copper and palladium have been extensively studied for the reduction of 1,3,5-trinitrobenzene. thieme-connect.comresearchgate.net However, these processes are typically optimized for the complete reduction to 1,3,5-triaminobenzene, a valuable intermediate for other chemical products like phloroglucinol. thieme-connect.comorgsyn.org
The challenge in forming this compound using these catalysts lies in preventing over-hydrogenation. The nitroso intermediate is highly reactive on the catalyst surface and is usually converted rapidly to the hydroxylamine and then the amine. unimi.it Research into modifying catalyst surfaces or using specific reaction conditions (lower temperatures, specific solvents, or catalyst poisons) could potentially increase the selectivity towards the desired nitroso intermediate, but this remains an area of development.
The following table summarizes conditions typically used for the complete hydrogenation of 1,3,5-trinitrobenzene to 1,3,5-triaminobenzene, illustrating the types of catalytic systems that would need to be modified for selective reduction to the trinitroso stage.
| Catalyst | Solvent | Temperature (°C) | Pressure (bar H₂) | Yield of Triamine (%) | Reference |
|---|---|---|---|---|---|
| Cu-Al mixed oxide | Methanol | 120 | 30 | 88–94 | thieme-connect.com |
| 21% CuO/Al₂O₃ | Methanol | 120 | 30 | ~68 | mdpi.com |
| 10% Cu/SiO₂ (chrysocolla-like) | Not specified | 170 | 13 | 82 | mdpi.com |
| 5% Pd/Sibunit | Water | 50 | 5 | High (product is trioxime) | researchgate.net |
Selective Hydrogenation Routes Leading to Nitroso Intermediates
Selective catalytic hydrogenation of a nitro group, halting at the nitroso or hydroxylamine stage, is a significant synthetic challenge. The reaction typically proceeds through a series of consecutive steps on the catalyst surface. unimi.it For poly-nitro compounds like 1,3,5-trinitrobenzene, achieving selective partial reduction of all three groups to the nitroso stage without further reaction is exceptionally difficult.
Novel Synthetic Strategies and Green Chemistry Considerations
The development of advanced synthetic methodologies for this compound is increasingly guided by the principles of green chemistry. These strategies focus on enhancing reaction efficiency, minimizing hazardous waste, and utilizing environmentally benign reagents and conditions. Innovations are primarily centered on two key areas: the efficient and clean synthesis of essential precursors and the application of novel, greener oxidizing agents for the final conversion.
The primary precursors for this compound are 1,3,5-triaminobenzene (via oxidation) and cyclohexane-1,3,5-trione trioxime (also via oxidation). Therefore, novel strategies often involve improvements in the preparation of these intermediates.
Green Synthesis of Key Precursors
Modern approaches to synthesizing precursors for this compound prioritize catalytic methods and process intensification to reduce environmental impact and improve efficiency.
Catalytic Hydrogenation for 1,3,5-Triaminobenzene Production: The synthesis of 1,3,5-triaminobenzene, a direct precursor to this compound, is most effectively and cleanly achieved through the catalytic hydrogenation of 1,3,5-trinitrobenzene. This approach is considered a significant green improvement over older methods that use stoichiometric metal reductants in strong acids, which generate large quantities of waste. mdpi.comnih.gov Recent research has explored various catalysts to optimize yield and reaction conditions. For example, palladium supported on carbonaceous materials like "Sibunit" has shown high efficiency. mdpi.com Furthermore, the use of inexpensive, non-noble metal catalysts, such as those based on copper phyllosilicate, represents a promising eco-friendly alternative. mdpi.com
| Catalyst | Starting Material | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1% Pd/Sibunit | 1,3,5-Trinitrobenzene | Methanol | 50-60 | 0.5-0.6 | High (Implied) | mdpi.com |
| 10% Cu/SiO₂ (calcined at 600°C) | 1,3,5-Trinitrobenzene | Not Specified | 170 | 1.3 | 82 | mdpi.com |
| 15% Cu/SiO₂ | 1,3,5-Trinitrobenzene | Not Specified | 170 | 1.3 | 65 | mdpi.com |
Accelerated Synthesis of Cyclohexane-1,3,5-trione Trioxime: Cyclohexane-1,3,5-trione trioxime is another crucial precursor, typically formed from the reaction of phloroglucinol and hydroxylamine. rsc.org Traditional bulk synthesis methods are often slow. Novel process intensification techniques using confined-volume reactors have been shown to dramatically accelerate this reaction. The use of a thin-film method in a rotary evaporator, for instance, can reduce the reaction time from approximately 3 hours to just 5 minutes, representing a significant advancement in efficiency. rsc.org
| Method | Reaction Time | Acceleration Factor (vs. Bulk) | Reference |
|---|---|---|---|
| Traditional Bulk Reaction | ~3 hours | 1x | rsc.org |
| Thin Film (Rotary Evaporator) | ~5 minutes | 2,300x | rsc.org |
| Thin Film (Electrospinner) | Not specified | 210x | rsc.org |
Novel and Green Oxidation Strategies
The conversion of precursors like 1,3,5-triaminobenzene or cyclohexane-1,3,5-trione trioxime to this compound requires an oxidation step. Green chemistry principles drive the search for alternatives to harsh, stoichiometric oxidants.
Catalytic Oxidation with Hydrogen Peroxide: A prominent green strategy for the oxidation of aromatic amines to nitroso compounds involves using hydrogen peroxide (H₂O₂), which produces only water as a byproduct. The reaction is facilitated by various catalysts. Catalytic systems such as peroxotungstophosphate, methylrhenium trioxide, or molybdenum complexes have been successfully used for the N-oxidation of various anilines and are applicable to the synthesis of nitrosoarenes. nih.gov Another approach uses sodium perborate, a solid source of H₂O₂, in micellar media with a tungstophosphoric acid catalyst. organic-chemistry.org
Enzymatic and Photochemical Methods: Emerging strategies for nitrosoarene synthesis include enzyme-catalyzed reactions and photochemical processes. at.uaresearchgate.net Engineered enzymes, such as variants of cytochrome P450 peroxygenase, have been developed to control the N-oxidation of primary aromatic amines, offering a highly selective and environmentally friendly pathway to nitroso compounds. nih.gov Photochemical methods, such as the rearrangement of aryl imines in continuous flow reactors, provide another novel, metal-free route to nitrosoarenes. researchgate.net
Solid-State Synthesis: Solid-state reactions, which can be initiated by irradiation, represent another frontier in the synthesis of nitroso compounds. at.uadokumen.pub These solvent-free methods can offer unique reactivity and selectivity, contributing to greener chemical processes. at.ua
Reactivity and Reaction Mechanisms of 1,3,5 Trinitrosobenzene
Dimerization Phenomena in Aromatic C-Nitroso Compounds
A defining characteristic of aromatic C-nitroso compounds is their ability to exist in a dynamic equilibrium between monomeric and dimeric forms. acs.orgat.uanih.gov This reversible dimerization is a central aspect of their reactivity, influencing their physical properties and chemical behavior in various environments. acs.orgresearchgate.net In the solid state, these compounds are most often present as dimers, while in solution, an equilibrium is established that can be influenced by temperature, concentration, and solvent. researchgate.netacs.org
Aromatic C-nitroso compounds engage in a reversible dimerization to form azodioxy compounds. nih.gov The monomeric form is typically characterized by a distinct blue or green color, whereas the dimeric counterparts are usually colorless or yellow. mdpi.com This color difference allows for visual tracking of the equilibrium. For many aromatic C-nitroso compounds, the equilibrium at room temperature in solution favors the monomer, with the dimer becoming more prominent at lower temperatures. acs.org However, the position of this equilibrium is highly sensitive to the molecular structure and the surrounding medium. at.ua For instance, nitrosobenzene (B162901) derivatives with strong electron-donating substituents, such as p-nitrosoanilines, tend to favor the monomeric state. mdpi.com Conversely, in aqueous solutions, the equilibrium for some nitrosoarenes can shift dramatically toward the dimer. nih.gov
The equilibrium constant (K) and Gibbs free energy (ΔG°) quantify the position of this monomer-dimer distribution, as illustrated by the data for nitrosoarenes under different conditions.
Table 1: Thermodynamic Parameters for Monomer-Dimer Equilibrium of Nitrosoarenes
| Compound | Solvent | Temperature | K | ΔG° | Reference |
|---|---|---|---|---|---|
| Nitrosobenzene | CD₂Cl₂ | 25 °C | 52 M⁻¹ | -9.8 kJ/mol | nih.gov |
| 4-Nitrosocumene | D₂O | 27 °C | 3.6 x 10⁻⁴ M | +20 kJ/mol | nih.gov |
| Nitrosobenzene (Z-isomer) | Gas Phase | - | - | +33.39 kJ/mol | mdpi.com |
| Nitrosobenzene (E-isomer) | Gas Phase | - | - | +30.08 kJ/mol | mdpi.com |
The dimers of aromatic C-nitroso compounds are known as azodioxides, which feature an N-N bond linking the two monomer units. mdpi.com These dimers can exist as two distinct geometric isomers: a cis (or Z) form and a trans (or E) form. researchgate.net In the solid state, the E-isomer is more commonly observed, while in solution, the equilibrium often favors the Z-isomer, particularly at low temperatures. researchgate.net The formation of the dimer involves the creation of a single covalent bond between the nitrogen atoms of two monomer molecules. dntb.gov.ua
Structural studies reveal distinct changes in bond lengths upon dimerization. The N=O double bond in the monomer is significantly different from the N-O bonds within the azodioxy linkage of the dimer.
Table 2: Comparison of Calculated Bond Lengths in Nitrosobenzene Monomer and Dimers
| Bond | Monomer (Å) | Z-Dimer (Å) | E-Dimer (Å) | Reference |
|---|---|---|---|---|
| N=O / N-O | 1.223 | 1.256 - 1.259 | 1.268 - 1.274 | at.ua |
| C-N | 1.442 | 1.444 - 1.447 | 1.450 - 1.453 | at.ua |
The dimerization of C-nitroso compounds and the dissociation of their azodioxy dimers represent a simple and well-studied model for solid-state chemical reactions. mdpi.com The process fundamentally involves the formation or cleavage of a single N-N bond. dntb.gov.ua The thermal interconversion between Z- and E-isomers is a two-step process that proceeds through dissociation into monomers, followed by re-dimerization to either isomer. mdpi.com A direct, unimolecular E-Z interconversion of the dimer is considered forbidden by symmetry. mdpi.com
The dissociation of the dimer back to the monomeric form can be induced thermally or photochemically. mdpi.com In the solid state, irradiating crystalline azodioxides with UV light at cryogenic temperatures can lead to the formation of the colored monomers. mdpi.com Subsequent slow warming of the sample allows for the thermal re-dimerization reaction to be observed and studied under various conditions. dntb.gov.ua
The equilibrium between monomeric and dimeric forms is profoundly influenced by the solvent and other environmental factors. acs.orgnih.gov Solvent polarity plays a critical role; however, its effect is not straightforward. Polar aprotic solvents like DMSO have been observed to stabilize monomers through dipole interactions, whereas non-polar solvents like carbon tetrachloride can favor dimers.
In contrast, polar protic solvents, particularly water, can dramatically shift the equilibrium towards the dimer. nih.govrsc.org This effect in water is attributed to the dipolar stabilization of the more polar dimer structure. nih.gov The addition of supramolecular hosts like cyclodextrins to an aqueous solution can reverse this effect by selectively encapsulating the monomer, thereby shifting the equilibrium back in favor of the monomeric form. nih.gov Crystallization conditions, including the type of solvent used, can also determine whether the cis- or trans-azodioxy dimer is formed in the solid state, with polar protic solvents often favoring the cis isomer. rsc.org
Molecules containing more than one nitroso group, such as dinitroso and polynitroso compounds, exhibit more complex associative behavior. acs.org Compounds like 1,3,5-trinitrosobenzene possess the inherent ability to undergo polymerization by forming multiple intermolecular azodioxy linkages. nih.govsemanticscholar.org This process does not typically require a separate initiator and is governed by the kinetic and thermodynamic characteristics of the system. nih.gov
The resulting products can be oligomers or polymers containing repeating –N₂O₂– units, which can be in the cis or trans configuration. nih.gov For example, p-dinitrosobenzene exists as a polymeric solid. nih.gov Recently synthesized polynitroso compounds based on triphenylbenzene and triphenyltriazine moieties have been shown to self-polymerize into networks linked by E-azodioxy groups. semanticscholar.org This polymerization property opens the possibility of creating porous organic polymers linked by azodioxy groups, with potential applications in materials science. semanticscholar.org
Influence of Solvent and Environmental Factors on Dimerization Equilibrium
Intra- and Intermolecular Electronic Interactions
The electronic nature of the nitroso group, combined with its presence in a polynitroso-substituted aromatic system like this compound, gives rise to significant electronic interactions both within the molecule and between molecules. The nitroso group is strongly electron-withdrawing, which significantly influences the electronic properties of the aromatic ring.
Intermolecularly, aromatic polynitro compounds are well-known for their ability to form charge-transfer complexes with electron-donating aromatic hydrocarbons. libretexts.org Although direct studies on this compound are limited, the behavior of the analogous compound 1,3,5-trinitrobenzene (B165232) (TNB) provides insight into the expected interactions. These molecules, possessing delocalized π-systems and electron-deficient rings, readily engage in π-π stacking interactions. rsc.orgnih.gov High-throughput calculations on TNB dimers have shown that a parallel-stacked arrangement is the most energetically favorable orientation, driven by a combination of electrostatic and dispersion forces. rsc.org This type of multipolar complexing is a general behavior for such electron-deficient aromatic systems. acs.org The interaction of two units of the 1,3,5-trinitrobenzene anion radical can lead to the formation of a π-dimer. rsc.org It is reasonable to expect this compound to participate in similar strong intermolecular interactions, including π-stacking and the formation of charge-transfer complexes with suitable donor molecules.
Table 3: Calculated Interaction Energies (ΔEint) for 1,3,5-Trinitrobenzene (TNB) Dimers in Different Stacking Modes
| Stacking Mode | Largest ΔEint (kcal/mol) | Reference |
|---|---|---|
| Parallel | -10.1 | rsc.org |
| T-shaped | -6.2 | rsc.org |
This data is for the analogous compound 1,3,5-trinitrobenzene and is illustrative of the types of interactions expected.
Electron Transfer Processes and Redox Behavior
The electrochemical properties of this compound have been a subject of scientific investigation, revealing its capacity to accept electrons and form radical species. Cyclic voltammetry studies have provided quantitative insights into its redox potentials.
In dimethylformamide (DMF) containing a supporting electrolyte, 1,3,5-trinitrobenzene exhibits a one-electron reduction wave. tdx.cat At low scan rates, this reduction is chemically irreversible and appears at a potential of -0.56 V. tdx.cat However, at significantly higher scan rates (above 400 V·s⁻¹), the reduction becomes reversible, with a standard potential (Eº) of -0.58 V. tdx.cat This behavior suggests a rapid electron transfer followed by a chemical reaction of the initially formed species. tdx.cat
The initial product of this one-electron reduction is the radical anion of 1,3,5-trinitrobenzene. This transient species can undergo further reactions, including dimerization. Research has led to the isolation and characterization of a stable, solid biradical bis(1,3,5-trinitrobenzene) dianion. tdx.cat This species is formed from the dimerization of the radical anion and acts as a precursor to a σH-complex. tdx.cat The formation of charge-transfer complexes between 1,3,5-trinitrobenzene and electron-rich aromatic compounds has also been observed. wikipedia.org
The subsequent electrochemical behavior involves the evolution of these intermediates. The initially formed biradical dianion can be oxidized at a potential of +0.27 V. tdx.cat This species can then transform into a more stable dianionic σ-complex, which exhibits two oxidation peaks at +0.59 V and +1.00 V. tdx.cat
Table 1: Electrochemical Data for this compound and Related Species
| Species | Process | Potential (V) | Conditions | Reference |
| This compound | Irreversible Reduction | -0.56 | Low scan rate in DMF | tdx.cat |
| This compound | Reversible Reduction (Eº) | -0.58 | High scan rate (>400 V·s⁻¹) in DMF | tdx.cat |
| Biradical bis(this compound) dianion | Oxidation | +0.27 | In DMF | tdx.cat |
| Dianionic σ-complex | Oxidation | +0.59 and +1.00 | In DMF | tdx.cat |
Investigation of Other Chemical Transformations
Beyond its redox chemistry, this compound participates in a variety of chemical transformations, primarily driven by the electron-deficient nature of its aromatic ring. These reactions often involve nucleophilic attack, leading to the formation of adducts or substitution products, and can be a starting point for the synthesis of more complex molecules.
A fundamental reaction of this compound is its reduction to form 1,3,5-triaminobenzene. wikipedia.org This transformation highlights the reactivity of the nitroso groups and provides a synthetic route to a key chemical intermediate.
The reaction of this compound with nucleophiles has been extensively studied. With primary aliphatic alcohols, the outcome is dependent on the basicity of the corresponding alcoholate. researchgate.netosti.gov Highly basic alcoholates, such as sodium methoxide (B1231860) and sodium ethoxide, tend to form σH-complexes by attacking an unsubstituted carbon of the benzene (B151609) ring. researchgate.netosti.gov This process is favored over nucleophilic substitution of a nitroso group. researchgate.netosti.gov However, when the alcohol contains electron-withdrawing substituents, which reduces the basicity of the alcoholate, nucleophilic substitution of a nitroso group can occur, yielding 1-alkoxy-3,5-dinitrosobenzene derivatives. researchgate.netosti.gov
Condensation reactions with compounds containing active methylene (B1212753) groups represent another important class of transformations. This compound reacts with certain ketonic compounds, such as pentane-2,4-dione, dibenzyl ketone, and ethyl acetoacetate, in the presence of a base to form novel bicyclic anions. rsc.org
Furthermore, this compound serves as a precursor for the synthesis of various heterocyclic compounds. For instance, it is a starting material in the synthesis of quinolonecarboxylic acids. researchgate.net The process involves the selective reduction of a product from the nucleophilic substitution on this compound, followed by condensation and cyclization steps. researchgate.net Another example is the synthesis of 4,6-dinitrobenzo[b]furans, which is achieved through the reaction of this compound with ketoximes to form O-(3,5-dinitrophenyl)ketoximes that subsequently undergo acid-catalyzed cyclization. mathnet.ru
The ambident reactivity of certain nucleophiles towards this compound has also been demonstrated. Pyrrolide and imidazolide (B1226674) anions react to form both nitrogen-bonded and carbon-bonded σ-adducts. cdnsciencepub.comcdnsciencepub.com Initially, N-bonded adducts are formed under kinetic control, which can then rearrange to the thermodynamically more stable C-bonded adducts. cdnsciencepub.com
Advanced Spectroscopic Characterization and Structural Elucidation
Application of Spectroscopic Techniques for Nitroso Compound Analysis
The analysis of nitroso compounds typically employs a range of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in determining the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR), providing insights into the molecular structure. Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups, with the N=O stretching frequency being of particular interest for nitroso compounds. Mass spectrometry provides information on the molecular weight and fragmentation patterns, aiding in structural confirmation.
However, specific NMR, IR, or mass spectrometry data for 1,3,5-trinitrosobenzene are not reported in the available scientific literature.
Structural Analysis of Monomeric and Dimeric Species
Aromatic nitroso compounds are known to exist in equilibrium between monomeric (Ar-N=O) and dimeric forms (azodioxy compounds, Ar-N(O)=N(O)-Ar). This dimerization is a reversible process influenced by factors such as the electronic and steric nature of the substituents on the aromatic ring, as well as the conditions of analysis (e.g., in solution, solid state, or on surfaces). It is plausible that this compound would also exhibit such monomer-dimer isomerism. The study of such species would typically involve techniques like X-ray crystallography to determine the solid-state structure and variable temperature NMR to study the equilibrium in solution.
Unfortunately, no crystal structure or detailed solution-state studies for either the monomeric or dimeric form of this compound have been found in the public domain.
Conformational Dynamics and Structural Isomerism
The conformational dynamics of this compound would likely involve the rotation of the nitroso groups relative to the benzene (B151609) ring. The degree of rotational freedom and the preferred conformations would be influenced by steric hindrance between the adjacent nitroso groups and electronic effects. Computational modeling, such as Density Functional Theory (DFT) calculations, would be a powerful tool to investigate these conformational preferences and the energy barriers to rotation.
Computational and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
There is a notable absence of published research detailing quantum chemical calculations specifically focused on the electronic structure of 1,3,5-trinitrosobenzene. In contrast, numerous studies have employed methods like Density Functional Theory (DFT) to elucidate the electronic properties of 1,3,5-trinitrobenzene (B165232) (TNB). These studies on TNB have investigated its molecular orbitals, charge distribution, and electronic transitions, providing a foundational understanding of its reactivity and spectroscopic characteristics. However, the replacement of nitro (-NO₂) groups with nitroso (-NO) groups would significantly alter the electronic landscape of the molecule, affecting its stability, reactivity, and potential applications. Without dedicated computational studies on this compound, a detailed understanding of its electronic structure remains speculative.
Elucidation of Energy Profiles and Reaction Pathways for Dimerization
The dimerization of nitroso compounds is a well-known phenomenon, often leading to the formation of azodioxy (-N(O)=N(O)-) linkages. While the dimerization of other nitrosoarenes has been a subject of both experimental and theoretical inquiry, specific computational studies elucidating the energy profiles and reaction pathways for the dimerization of this compound are not found in the available literature. Such studies would be crucial for understanding the stability of the monomeric form and the thermodynamics and kinetics of its potential oligomerization or polymerization, which are key aspects of its chemical behavior.
Analysis of Thermodynamic and Kinetic Factors Governing Nitroso Reactivity
The reactivity of the nitroso group is distinct from that of the nitro group, and a thorough analysis of the thermodynamic and kinetic factors governing its reactions in the context of a 1,3,5-trisubstituted benzene (B151609) ring is essential. For 1,3,5-trinitrobenzene, extensive research has been conducted on the kinetics and thermodynamics of its σ-complex formation with various nucleophiles. These studies provide insight into the electrophilic nature of the TNB ring. Analogous investigations for this compound would be necessary to quantify the reactivity of its nitroso groups, including their susceptibility to nucleophilic attack, reduction, or participation in cycloaddition reactions. The absence of such data prevents a detailed, scientifically-backed discussion on this topic.
Molecular Dynamics Simulations for Associative and Intermolecular Behavior
Molecular dynamics (MD) simulations are a powerful tool for understanding the condensed-phase behavior of molecules, including their intermolecular interactions, packing in the solid state, and behavior in solution. A wealth of MD simulation studies exists for 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), focusing on its crystal structure, mechanical properties, and response to external stimuli. These studies have been instrumental in understanding its properties as an insensitive high explosive. However, no equivalent molecular dynamics simulations for this compound have been reported. Such simulations would be invaluable for predicting its physical properties, such as density, heat of sublimation, and intermolecular associative behavior, which are critical for any potential material applications.
Supramolecular Chemistry and Self Assembly
Molecular Recognition in Polynitroso Systems
Molecular recognition involves the specific binding of molecules through non-covalent interactions. In polynitroso systems, the most fundamental recognition event is self-recognition, which drives the dimerization and polymerization of nitroso monomers. The nitroso group (–N=O) is electronically versatile, capable of acting as both a nucleophile and an electrophile, which facilitates these interactions. at.ua
The primary mode of self-recognition is the formation of a covalent, yet reversible, bond between two nitroso monomers to form an azodioxide dimer. researchgate.net This process is highly specific and can be considered a form of dynamic covalent chemistry. The equilibrium between the monomeric and dimeric states is sensitive to environmental factors such as temperature and solvent, demonstrating a primitive form of stimuli-responsive behavior. researchgate.netnih.gov
Beyond self-recognition, the potential for polynitroso systems to recognize other molecules (guest binding) is rooted in the electronic character of the nitroso group. The oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, while the nitrogen atom can be an electrophilic site. at.ua Although specific host-guest complexes involving 1,3,5-trinitrosobenzene as the host are not documented, dinitroso and polynitroso compounds are theoretically capable of forming ordered structures with guest molecules through a combination of hydrogen bonding, dipole-dipole interactions, and π-stacking, similar to their well-studied polynitro analogues.
Formation of Hydrogen-Bonded Assemblies
The oxygen atom of a nitroso group is a potential hydrogen bond acceptor. purdue.eduwikipedia.org This allows for the formation of assemblies where nitroso compounds are linked to hydrogen-bond donors. While strong hydrogen bonds like O-H···O or N-H···O are common in co-crystals of other functionalized aromatics, nitroso compounds primarily participate in weaker C-H···O interactions. These interactions, although individually weak, can collectively play a significant role in determining the crystal packing of molecules.
For instance, studies on related nitroaromatic compounds, such as 1,3,5-trinitrobenzene (B165232) (TNB), have shown the formation of extensive C-H···O hydrogen-bonded networks in co-crystals with various donor molecules. rsc.orgrsc.org It is highly plausible that this compound would engage in similar interactions. The electron-withdrawing nature of the three nitroso groups would polarize the C-H bonds of the aromatic ring, making them more effective hydrogen bond donors to engage with acceptor atoms on adjacent molecules. In the solid state, these directional interactions are crucial for guiding the assembly of molecules into predictable supramolecular architectures.
Crystal Engineering Strategies for Nitroso Compounds
Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. usherbrooke.canih.gov For aromatic nitroso compounds, crystal engineering strategies revolve around controlling the inherent tendency of these molecules to form monomer-dimer or polymer structures in the solid state. at.ua
A key strategy is the use of substituents on the aromatic ring to modulate the monomer-dimer equilibrium and influence the final crystal packing. Steric hindrance from bulky ortho-substituents can prevent dimerization, forcing the molecules to crystallize as monomers. at.ua Conversely, the electronic properties of para-substituents can also affect dimerization; strong electron-donating groups can inhibit the formation of azodioxides. acs.org
For dinitroso and trinitroso precursors like this compound, these principles can be extended to create higher-order assemblies. The strategic placement of nitroso groups allows for the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) polymeric networks linked by azodioxy bonds. researchgate.netnih.gov Recently, the synthesis of aromatic trinitroso compounds has been explored for the creation of porous azodioxy networks, highlighting a crystal engineering approach toward functional materials for applications like gas adsorption. nih.gov This demonstrates a sophisticated strategy where the programmed self-assembly of nitroso groups is used to build extended, covalently linked supramolecular frameworks.
Table 1: Comparison of Aromatic Nitroso Monomers and Azodioxide Dimers/Polymers
| Property | Nitroso Monomer | Azodioxide Dimer/Polymer |
|---|---|---|
| Color | Typically blue or green researchgate.net | Colorless or pale yellow mdpi.com |
| Bonding | Contains –N=O group | Contains –N(O)=N– group nih.gov |
| State | Preferred in solution at ambient temperatures, or in the gas phase researchgate.netnih.gov | Predominant in the solid state; can form at low temperatures in solution at.uanih.gov |
| Reactivity | Can act as electrophile or nucleophile at.ua | Thermally dissociates to monomers; can be photodissociated mdpi.com |
Self-Assembly Processes in Solution and Solid State
The self-assembly of aromatic nitroso compounds is dominated by the reversible dimerization into azodioxides. This process occurs in both solution and the solid state and is a defining characteristic of this class of molecules.
In Solution: In solution, an equilibrium typically exists between the colored monomeric nitroso species and the colorless dimeric azodioxide. nih.gov At ambient temperatures, the monomer is often the favored form. Lowering the temperature can shift the equilibrium toward the dimer. nih.gov This reversible, dynamic covalent bonding is a prime example of a simple self-assembly process governed by thermodynamic conditions.
In the Solid State: In the solid state, most aromatic C-nitroso compounds exist as azodioxide dimers. acs.org A common experimental observation is the sublimation of these dimers, which dissociate into gaseous monomers that then deposit on a cold surface as colored, metastable monomeric crystals. Upon warming, these monomeric crystals undergo a thermally induced, topochemical reaction, re-forming the colorless dimer in the solid state. at.uamdpi.com The ability to measure the kinetics of this process makes it an excellent model for studying solid-state reaction mechanisms. mdpi.com
Furthermore, polynitroso compounds can form extended polymeric structures. Dinitroso- and trinitrosobenzenes can act as building blocks for 1D, 2D, or 3D polymers linked by azodioxy bridges. nih.gov This represents a higher level of self-assembly where the number and orientation of the nitroso groups on the precursor molecule dictate the dimensionality of the resulting covalently-linked network.
On Surfaces: The self-assembly of nitrosoarenes has also been demonstrated on surfaces. Nitrosobenzene (B162901) derivatives functionalized with thiol or disulfide groups readily form self-assembled monolayers (SAMs) on gold surfaces. Interestingly, these molecules can further assemble into well-ordered bilayers, where the second layer is formed by the dimerization of nitroso groups exposed at the SAM interface with molecules from solution. acs.orgmdpi.com This hierarchical assembly process, from monolayer to dimerized bilayer, showcases the robust and versatile nature of the nitroso group in directing supramolecular construction.
Table 2: Modes of Self-Assembly in Aromatic Nitroso Systems
| Assembly Process | Description | Driving Force(s) | Resulting Structure |
|---|---|---|---|
| Dimerization | Reversible formation of a dimer from two monomers. mdpi.com | Dynamic Covalent Bonding (–N(O)=N–) | Azodioxide Dimer |
| Polymerization | Formation of extended chains or networks from di- or polynitroso monomers. nih.gov | Dynamic Covalent Bonding (–N(O)=N–) | 1D, 2D, or 3D Azodioxy Polymers |
| Crystallization | Organization of monomers or dimers into a periodic lattice. | van der Waals forces, C-H···O Hydrogen Bonds | Monomeric or Dimeric Crystals |
| Surface Assembly | Organization on a substrate, such as gold. acs.org | Au-S bond formation, Intermolecular Interactions | Self-Assembled Monolayers (SAMs), Bilayers |
Applications in Materials Science and Organic Synthesis
Utilization in Polymer Science
The unique chemical structure of 1,3,5-trinitrobenzene (B165232), characterized by three electron-withdrawing nitro groups symmetrically positioned on a benzene (B151609) ring, imparts valuable properties for polymer modification and synthesis.
Research into Vulcanization Properties and Mechanisms
1,3,5-Trinitrobenzene has been identified as a vulcanizing agent for natural rubber. researchgate.netwikipedia.orgchemdad.com Vulcanization is a chemical process that converts natural rubber and other elastomers into more durable materials by forming cross-links between individual polymer chains. While sulfur is the most common vulcanizing agent, non-sulfur agents like TNB are used in specialized applications.
The mechanism of vulcanization with 1,3,5-trinitrobenzene involves the formation of a network structure within the elastomer. Research based on quantum-chemical calculations has shown the potential for creating star-shaped network nodes when vulcanizing unsaturated elastomeric compositions with the related compound, 1,3,5-trinitrosobenzene. cyberleninka.ru This suggests a complex cross-linking mechanism that can significantly influence the final properties of the rubber. The vulcanizing properties of this compound have also been a subject of specific study, indicating its role as a crosslinking agent. acs.org
Role as a Building Block in Complex Organic Synthesis
The reactivity of the 1,3,5-trinitrobenzene core makes it a valuable starting material, or synthon, for the creation of more complex organic molecules. Its nitro groups can be readily reduced to amino groups, opening up a wide range of chemical transformations.
A primary example of its role as a building block is in the synthesis of 1,3,5-triaminobenzene (TAB), a key monomer in the production of high-performance polymers and other advanced materials. wikipedia.org The reduction of 1,3,5-trinitrobenzene to 1,3,5-triaminobenzene is a critical step in this process. wikipedia.org 1,3,5-triaminobenzene itself is a versatile building block used in the synthesis of:
Dyes: The amino groups can be chemically modified to produce a variety of dyes.
Pharmaceuticals: Its derivatives are explored for potential therapeutic applications.
High-Performance Polymers: The ability of TAB to form strong intermolecular hydrogen bonds is leveraged in the creation of robust materials like resins and adhesives.
Furthermore, 1,3,5-trinitrobenzene serves as a precursor for other significant compounds. For instance, its reduction can lead to the formation of phloroglucinol (B13840). wikipedia.org The versatility of TNB as an intermediate is also highlighted by its use in the synthesis of other explosive compounds. researchgate.netwikipedia.org The synthesis of fully-substituted polynitrobenzene derivatives, which are precursors for energetic materials and polymers, often starts from related trinitrobenzene structures. rsc.org
Development of Advanced Functional Materials
The structural and electronic properties of 1,3,5-trinitrobenzene and its derivatives make them attractive components in the design and synthesis of advanced functional materials.
The primary application in this area is in the development of novel energetic materials. mdpi.com Researchers have designed new ionic-based high-energy materials derived from anions of hydroxylated 1,3,5-trinitrobenzene derivatives like picric acid, styphnic acid, and 2,4,6-trinitrophloroglucinol. researchgate.net These materials are theoretically predicted to have superior detonation properties compared to traditional explosives. researchgate.net
Beyond energetic materials, derivatives of 1,3,5-trinitrobenzene are investigated for their potential in creating other functional materials:
Porous Organic Frameworks (POFs): The rigid, symmetric structure of the trinitrobenzene core makes it a candidate for the construction of porous organic frameworks. These materials have potential applications in gas storage and separation. While direct use of 1,3,5-trinitrobenzene in POF synthesis is an area of ongoing research, its derivatives, such as 1,3,5-tris(4-carboxyphenyl)-benzene, are used to create porous polyoxometalate-based metal-organic frameworks (POMOFs). rsc.org
Molecular Complexes and Sensors: 1,3,5-Trinitrobenzene is known to form charge-transfer complexes with electron-rich aromatic compounds. wikipedia.org This property is exploited in fundamental studies of molecular interactions. For example, its interaction with cobalt(II) porphyrins has been studied to understand the formation of molecular complexes. rsc.org Additionally, microporous polymer networks based on thiophene (B33073) have shown enhanced electrochemical responses for the reduction of 1,3,5-trinitrobenzene, suggesting potential applications in chemical sensing. acs.org
Energetic Cocrystals: 1,3,5-Trinitrobenzene has been used to form isostructural energetic cocrystals with other energetic materials like 1,3,5-triiodo-2,4,6-trinitrobenzene and 1,3,5-tribromo-2,4,6-trinitrobenzene. acs.org These cocrystals exhibit high densities and specific sensitivities, with potential applications as insensitive biocidal energetics. acs.org
Interactive Data Table: Properties of 1,3,5-Trinitrobenzene and Related Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Applications |
| 1,3,5-Trinitrobenzene | C₆H₃N₃O₆ | 213.11 | Vulcanizing agent, Precursor for 1,3,5-triaminobenzene, Component in energetic materials |
| This compound | C₆H₃N₃O₃ | 165.11 | Vulcanizing agent for elastomers |
| 1,3,5-Triaminobenzene | C₆H₉N₃ | 123.16 | Monomer for high-performance polymers, Precursor for dyes and pharmaceuticals |
| Phloroglucinol | C₆H₆O₃ | 126.11 | Intermediate in synthesis of pharmaceuticals and explosives |
| Picric Acid | C₆H₃N₃O₇ | 229.10 | Explosive, Antiseptic, Dye |
| Styphnic Acid | C₆H₃N₃O₈ | 245.10 | Explosive, Dye intermediate |
| 2,4,6-Trinitrophloroglucinol | C₆H₃N₃O₉ | 261.10 | Precursor for energetic materials |
| 1,3,5-Tris(4-carboxyphenyl)-benzene | C₂₇H₁₈O₆ | 450.43 | Linker for Metal-Organic Frameworks |
Future Research Directions and Emerging Trends
Development of Highly Selective and Efficient Synthetic Routes
The synthesis of aromatic C-nitroso compounds traditionally involves methods such as the reduction of corresponding nitro compounds or the oxidation of amino precursors. researchgate.net However, for a molecule like 1,3,5-trinitrosobenzene, achieving high selectivity and yield is challenging due to the multiple reactive sites.
Future research is directed toward overcoming these synthetic hurdles. The development of highly selective catalysts and optimized reaction conditions is paramount. Key areas of focus include:
Selective Oxidation: Investigating novel oxidation systems for 1,3,5-triaminobenzene that can convert all three amino groups to nitroso groups without leading to over-oxidation or the formation of polymeric byproducts.
Controlled Reduction: Developing methods for the partial reduction of 1,3,5-trinitrobenzene (B165232), which could offer a pathway to the trinitroso derivative, although this requires precise control to avoid reduction to the amine. researchgate.net
Novel Precursors: Exploring alternative starting materials and synthetic strategies, potentially involving direct nitrosation techniques or enzyme-catalyzed reactions, which have been suggested as viable paths for other aromatic nitroso compounds. researchgate.net
The table below outlines potential synthetic precursors and highlights the primary challenges and research goals for each route.
| Starting Material | Synthetic Route | Key Challenges & Research Goals |
| 1,3,5-Triaminobenzene | Oxidation | Achieving complete and selective oxidation of all three amino groups; Preventing formation of azoxy or polymeric side products. |
| 1,3,5-Trinitrobenzene | Partial Reduction | Precise control of reduction to stop at the nitroso stage; Avoiding over-reduction to amino or hydroxylamino intermediates. researchgate.net |
| Phloroglucinol (B13840) | Derivatization & Oxidation | Multi-step synthesis; Optimizing the formation of oxime intermediates and their subsequent oxidation. |
Comprehensive Elucidation of Complex Reaction Networks
Aromatic C-nitroso compounds are known for their intriguing ability to form dimers and oligomers through reversible nitrogen-nitrogen bond formation. researchgate.netnih.gov This behavior is central to their chemistry and is influenced by environmental factors. For this compound, with its three nitroso groups, the potential for complex reaction networks involving monomer-dimer-oligomer equilibria is significant.
A major trend in future research will be the comprehensive elucidation of these networks. This involves:
Mapping Equilibria: Systematically studying the equilibrium between the this compound monomer and its various dimeric and potentially polymeric forms under different conditions (e.g., temperature, solvent, solid-state). researchgate.netmdpi.com
Kinetic and Thermodynamic Profiling: Quantifying the rates and thermodynamic parameters of the association and dissociation reactions to build predictive models of the compound's behavior. The dimerization of other aromatic nitroso compounds has been shown to be a useful model for studying solid-state reaction mechanisms. mdpi.com
Computational Modeling: Utilizing advanced computational methods, such as Density Functional Theory (DFT), to model reaction pathways, predict intermediate structures, and understand the energetic landscapes of the complex reaction networks. Similar studies on related compounds like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) have successfully uncovered multi-stage thermal decomposition pathways. rsc.org
Research in this area aims to create a detailed mechanistic picture, which is crucial for controlling the compound's properties and designing applications.
Exploration of Novel Supramolecular Architectures and Their Functions
Supramolecular chemistry, which focuses on non-covalent interactions, offers a powerful platform for designing new materials. mdpi.com Aromatic nitroso compounds can participate in self-assembly to form well-ordered structures. mdpi.com The ability of polynitroso compounds, in particular, to form extended networks makes them attractive targets for crystal engineering. nih.gov
Future research will explore the potential of this compound as a building block for novel supramolecular architectures. Key directions include:
Self-Assembly Studies: Investigating the self-assembly of this compound to form one-, two-, or three-dimensional networks, potentially driven by dipole-dipole interactions of the nitroso groups and π-π stacking of the benzene (B151609) rings.
Co-crystallization: Combining this compound with other molecules (co-formers) to create co-crystals with unique structures and properties. This approach has been used successfully with 1,3,5-trinitrobenzene to create new energetic materials and materials with specific packing motifs through interactions like halogen bonding. researchgate.netacs.org
Host-Guest Chemistry: Using this compound as a guest molecule within larger host frameworks or as a host for smaller species, leveraging its electron-deficient nature and specific geometry.
The table below compares the known supramolecular interactions of the related 1,3,5-trinitrobenzene with potential, yet-to-be-explored, interactions for this compound.
| Interaction Type | 1,3,5-Trinitrobenzene (Known) | This compound (Potential) |
| π-π Stacking | Forms charge-transfer complexes with electron-rich arenes. wikipedia.org | Expected to form similar charge-transfer complexes. |
| Hydrogen Bonding | Acts as an acceptor in C-H···O hydrogen bonds. | The nitroso oxygen could act as a hydrogen bond acceptor. |
| Halogen Bonding | Forms co-crystals with halogenated compounds via N-O···X interactions. acs.org | Potential for N-O···X halogen bonding in co-crystals. |
| Dimerization | Does not dimerize covalently. | Reversible N=N dimerization is a key feature of nitroso compounds. nih.gov |
Investigation of Advanced Applications in Diverse Functional Materials
The unique electronic and structural properties of aromatic nitroso compounds suggest their potential use in advanced materials. researchgate.net The electronic structure of the nitroso group can lead to pronounced photochemical and electrochemical reactivity. at.ua Research into this compound is trending towards harnessing these properties for practical applications.
Emerging areas of investigation include:
Responsive Materials: The reversible dimerization of nitroso groups could be exploited to create "smart" materials that respond to external stimuli like light or heat. mdpi.com For instance, photodissociation of dimers to monomers leads to significant color changes, suggesting applications in photochromic and sensor technologies. mdpi.com
Energy Storage and Conversion: The redox-active nitroso groups could be utilized in organic electrode materials for batteries or in electrocatalysis.
Non-linear Optics: The highly polarized nature of the nitroso group and the symmetric structure of the molecule suggest potential for non-linear optical (NLO) properties, which are valuable in photonics and telecommunications.
Porous Polymers: The ability of polynitroso compounds to form polymeric structures opens the door to creating novel porous organic polymers for gas storage or separation. researchgate.net Research on the polymerization of 1,4-dinitrosobenzene (B86489) has shown it proceeds through stable intermediates to form polymers. researchgate.net
Future work will involve synthesizing and characterizing materials based on this compound to evaluate their performance in these and other cutting-edge technological fields.
Q & A
Basic Research Questions
Q. What are the recommended synthesis methods for 1,3,5-Trinitrosobenzene derivatives, and how can purity be validated?
- Methodology : A scalable synthesis involves dissolving 2,4,6-Trinitrosobenzene-1,3,5-triol in methanol, followed by reaction with hydroxylamine hydrochloride at room temperature for 30 days. The product is filtered, washed, and dried. Purity validation requires ¹H/¹³C NMR spectroscopy (e.g., δ = 11.53 ppm for NOH groups) and elemental analysis .
- Key Data : Yield (65%), NMR shifts, and solvent ratios should be reported to ensure reproducibility.
Q. Which analytical techniques are most effective for detecting this compound and its metabolites in environmental samples?
- Methodology : High-performance liquid chromatography (HPLC) coupled with liquid chromatography/mass spectrometry (LC/MS) is optimal. Peaks for metabolites (e.g., MNX, DNX, TNX) are identified via retention time matching and reference simulations .
- Limitations : Without authentic standards, metabolite concentrations are expressed as peak areas, requiring careful normalization .
Q. How can researchers assess the acute toxicity of this compound in model organisms?
- Methodology : Use protozoan models like Tetrahymena pyriformis (ATCC ID: 7772) for standardized toxicity assays. Monitor growth inhibition and metabolic activity at varying concentrations .
- Validation : Compare results with structurally similar nitroso compounds (e.g., 1,3-dinitrosobenzene) to establish relative toxicity thresholds .
Advanced Research Questions
Q. How should experimental designs address contradictions in microbial community responses to nitrosobenzene contamination?
- Case Study : Despite 1000 mg/kg RDX contamination, soil bacterial diversity remained unchanged (via DGGE and rarefaction analysis). To resolve contradictions, include metagenomic sequencing to detect shifts in rare taxa and quantify functional genes (e.g., nitroreductases) .
- Recommendation : Pair community fingerprinting (RFLP) with qPCR for degradation genes to link structural and functional impacts .
Q. What advanced techniques improve sensitivity in detecting this compound exposure biomarkers in biological matrices?
- Methodology : High-resolution gas chromatography with electron-capture detection (HRGUECD) and GC/MS are gold standards. For low-concentration samples, employ isotope dilution (e.g., deuterated analogs) to enhance precision .
- Data Gaps : Current methods lack specificity for this compound; prioritize developing monoclonal antibodies for immunoassays .
Q. How can researchers optimize synthetic pathways to minimize hazardous intermediates in this compound production?
- Strategy : Replace traditional nitrosation agents with safer alternatives (e.g., sodium nitrite in acidic media) and monitor intermediates via in-situ IR spectroscopy. Use flow chemistry to control exothermic reactions and reduce side products .
- Validation : Track reaction progress with LC/MS and compare yields under varying pH and temperature conditions .
Data Analysis and Interpretation
Q. What statistical approaches resolve discrepancies in nitrosobenzene degradation studies?
- Approach : Apply multivariate analysis (e.g., PCA) to DGGE banding patterns and rarefaction curves to differentiate technical noise from biological variation. Use bootstrapping to estimate confidence intervals for diversity indices .
- Example : In RDX-contaminated soils, rarefaction analysis confirmed no loss of bacterial richness, but PCA revealed subtle community composition shifts .
Q. How can researchers validate computational models for this compound’s environmental fate?
- Framework : Combine experimental persistence data (e.g., half-life in soil/water) with QSAR models. Calibrate models using isotopic tracer studies (¹⁴C-labeled compounds) to track mineralization rates .
- Limitations : Model accuracy depends on site-specific parameters (e.g., organic carbon content, redox conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
